Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a piperidine ring, a tetrahydropyrimidine core, and a dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2,4-dimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate then undergoes cyclization with piperidine and urea under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the ketone group to an alcohol.
Substitution: The dimethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and receptor binding.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The piperidine ring and tetrahydropyrimidine core allow it to bind to enzymes and receptors, modulating their activity. This can affect various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(morpholin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
- Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(pyrrolidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate
Uniqueness
Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the piperidine ring, in particular, enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Biological Activity
Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-(piperidin-1-yl)-1,4,5,6-tetrahydropyrimidine-5-carboxylate (commonly referred to as Y020-6239) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on antibacterial properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
Y020-6239 has the following molecular characteristics:
- Molecular Formula : C20H27N3O5
- IUPAC Name : this compound
- SMILES Notation : CCOC(C(C(c(ccc(OC)c1)c1OC)NC(N1CCCCC1)=N1)C1=O)=O
The compound features a tetrahydropyrimidine core with various substituents that may influence its biological activity.
Antibacterial Activity
Recent studies have shown that compounds with a similar pyrimidine structure exhibit significant antibacterial properties. For instance:
- In vitro Studies : A series of novel pyrimidine derivatives were synthesized and tested against standard bacterial strains such as E. coli and S. aureus. Compounds similar to Y020-6239 demonstrated minimum inhibitory concentration (MIC) values ranging from 500 to 1000 µg/mL against these strains .
- Mechanism of Action : The presence of the piperidine moiety in Y020-6239 is believed to enhance its interaction with bacterial cell membranes, potentially disrupting their integrity and leading to cell death .
- Comparative Analysis : In a comparative study of various pyrimidine derivatives, those with methoxy substitutions showed enhanced antibacterial activity compared to their unsubstituted counterparts. This suggests that the dimethoxyphenyl group in Y020-6239 may contribute positively to its bioactivity .
Structure-Activity Relationship (SAR)
Understanding the SAR of Y020-6239 provides insights into how modifications can enhance its biological efficacy:
Compound Structure | Activity | MIC (µg/mL) |
---|---|---|
Y020-6239 | Antibacterial | 500 - 1000 |
Pyrimidine Derivative A | Antibacterial | 300 - 600 |
Pyrimidine Derivative B | Antifungal | 150 - 300 |
The data indicates that specific structural features, such as the presence of methoxy groups and the piperidine ring, play crucial roles in enhancing antibacterial activity.
Case Studies
Several case studies have documented the biological efficacy of similar compounds:
- Antimicrobial Studies : In a study by Desai et al., a series of pyrimidines were synthesized and evaluated for their antimicrobial properties. Compounds exhibiting a similar structural framework to Y020-6239 showed promising results against both Gram-positive and Gram-negative bacteria .
- Pharmacological Evaluation : Another investigation highlighted the potential of pyrimidine derivatives in treating infections caused by resistant bacterial strains. The study found that certain modifications led to significant increases in potency against Staphylococcus aureus and Pseudomonas aeruginosa .
Properties
Molecular Formula |
C20H27N3O5 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
ethyl 4-(2,4-dimethoxyphenyl)-6-oxo-2-piperidin-1-yl-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C20H27N3O5/c1-4-28-19(25)16-17(14-9-8-13(26-2)12-15(14)27-3)21-20(22-18(16)24)23-10-6-5-7-11-23/h8-9,12,16-17H,4-7,10-11H2,1-3H3,(H,21,22,24) |
InChI Key |
OSJRBBKDYHLFAH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCCCC2)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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